Stereochemical Purity Dictates nAChR Activity: The (1S,2R,4R) vs. All Other Configurations
A seminal patent (US20030236270A1) explicitly claims that compounds built on the 7-azabicyclo[2.2.1]heptane ring with the 'exo' orientation at C-2 and the specific (1S,2R,4R) configuration exhibit much higher pharmacological activity relative to compounds possessing any other stereochemical configuration. The patent quantifies this difference, stating the activity ratio for the correct configuration versus others may be greater than 100:1 [1]. This finding establishes the (1S,2R,4R) stereochemistry, which is present in the target alcohol, as the critical determinant of biological potency for this entire compound class.
| Evidence Dimension | Pharmacological activity at alpha7 nicotinic acetylcholine receptors (nAChRs) |
|---|---|
| Target Compound Data | Compounds having the exo, 1S, 2R, and 4R configuration (ratio > 100:1) |
| Comparator Or Baseline | Compounds lacking the exo, 1S, 2R, and 4R stereochemistry (e.g., endo, other enantiomers) |
| Quantified Difference | Activity ratio > 100:1 |
| Conditions | In vitro functional assays for nAChR activity (patent-level data) |
Why This Matters
Procuring a racemic mixture or a different stereoisomer of the alcohol building block will directly result in a downstream drug candidate with >100-fold lower target activity, rendering the synthesis and biological testing pointless.
- [1] US Patent Application US20030236270A1, [0096]. Azabicyclic compounds for the treatment of disease. Pharmacia & Upjohn Company, 2003. View Source
